molecular formula C22H26N4O6 B2755085 N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide CAS No. 941871-68-7

N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide

Cat. No.: B2755085
CAS No.: 941871-68-7
M. Wt: 442.472
InChI Key: ABVXXRZFWNEGDL-UHFFFAOYSA-N
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Description

N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that combines a methoxyphenyl group, a morpholinoethyl group, and a nitrophenyl group linked through an oxalamide backbone. Its multifaceted chemical properties make it a subject of interest in various fields, including medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide typically involves a multi-step process:

    Formation of the Intermediate: The initial step involves the preparation of 2-(4-methoxyphenyl)-2-morpholinoethanol. This can be achieved by reacting 4-methoxybenzaldehyde with morpholine in the presence of a reducing agent such as sodium borohydride.

    Oxalamide Formation: The intermediate is then reacted with oxalyl chloride to form the oxalamide linkage. This step requires an inert atmosphere, typically nitrogen or argon, and a solvent like dichloromethane.

    Final Coupling: The final step involves coupling the oxalamide intermediate with 2-methyl-4-nitroaniline. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

For industrial-scale production, the process is optimized to enhance yield and purity. This often involves:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Automated Synthesis: Employing automated synthesizers to precisely control reaction parameters and reduce human error.

    Purification Techniques: Implementing advanced purification methods such as high-performance liquid chromatography (HPLC) to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic medium.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.

Major Products

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of 2-methyl-4-aminophenyl derivatives.

    Substitution: Formation of nitro or halogen-substituted derivatives on the aromatic rings.

Scientific Research Applications

N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide has a wide range of applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Materials Science: Explored for its potential in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism by which N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide exerts its effects involves:

    Molecular Targets: The compound targets specific enzymes and receptors, such as kinases and G-protein coupled receptors (GPCRs), which play crucial roles in cellular signaling pathways.

    Pathways Involved: It modulates pathways related to cell cycle regulation, apoptosis, and signal transduction, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-chlorophenyl)oxalamide
  • N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-methyl-4-aminophenyl)oxalamide

Uniqueness

N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and nitro groups allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-N'-(2-methyl-4-nitrophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O6/c1-15-13-17(26(29)30)5-8-19(15)24-22(28)21(27)23-14-20(25-9-11-32-12-10-25)16-3-6-18(31-2)7-4-16/h3-8,13,20H,9-12,14H2,1-2H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABVXXRZFWNEGDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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